molecular formula C9H14ClFN2O2S B13527078 N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride

N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B13527078
M. Wt: 268.74 g/mol
InChI Key: DSVUYTJNCOFCLM-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of an aminoethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride typically involves multiple steps:

    Nitration and Reduction: The starting material, 3-fluoro-2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Alkylation: The amino group is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation and Reduction: The aminoethyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its sulfonamide group.

Medicine

    Antibiotics: Potential use as an antibiotic due to its structural similarity to other sulfonamides.

    Drug Development: Investigated for its potential in developing new therapeutic agents.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-benzene-1-sulfonamide hydrochloride
  • N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride
  • N-(2-aminoethyl)-2-methylbenzene-1-sulfonamide hydrochloride

Uniqueness

N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C9H14ClFN2O2S

Molecular Weight

268.74 g/mol

IUPAC Name

N-(2-aminoethyl)-3-fluoro-2-methylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H13FN2O2S.ClH/c1-7-8(10)3-2-4-9(7)15(13,14)12-6-5-11;/h2-4,12H,5-6,11H2,1H3;1H

InChI Key

DSVUYTJNCOFCLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NCCN)F.Cl

Origin of Product

United States

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